Txpts
Overview
Description
“Txpts” appears to refer to a trisulfonated aryl phosphine . It is used in physical therapy, particularly by the Texas Physical Therapy Specialists (TexPTS), a group of specialists dedicated to using the latest techniques and research to help patients reach their long-term goals and find lasting relief .
Synthesis Analysis
The synthesis of Txpts involves its combination with a water-soluble palladium species. In fully aqueous conditions, using a water-soluble palladium source in conjunction with Txpts, an NMR yield of 61% of the desired product was achieved for an initial reaction .
Molecular Structure Analysis
The molecular formula of Txpts is CHNaOPS. It has an average mass of 652.580 Da and a mono-isotopic mass of 652.001343 Da .
Chemical Reactions Analysis
Txpts is involved in the cross-coupling of water-soluble alkyl halides in water and air. This process uses simple and commercially available bench-stable reagents. The trisulfonated aryl phosphine Txpts, in combination with a water-soluble palladium salt Na2PdCl4, allows for the Suzuki−Miyaura coupling of water-soluble alkyl halides with aryl boronic acids, boronic esters, and borofluorate salts in mild, fully aqueous conditions .
Physical And Chemical Properties Analysis
Txpts has a molecular formula of CHNaOPS, an average mass of 652.580 Da, and a mono-isotopic mass of 652.001343 Da .
Relevant Papers
Several papers were found that discuss Txpts and its various aspects. These include a paper discussing the cross-coupling of primary alkyl halides with aryl boronic species , a paper on covalent chemical tools for profiling post-translational modifications , and a paper on the physico-chemical material properties and analysis techniques relevant in high-throughput biomaterials research .
Scientific Research Applications
Aqueous-Phase Heck and Suzuki Couplings
Txpts, specifically tri(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt, has been used in aqueous-phase Heck and Suzuki coupling reactions involving aryl bromides. This research demonstrated that Txpts could effectively catalyze Heck coupling products at relatively mild temperatures. This finding is significant for organic synthesis processes (Moore & Shaughnessy, 2004).
Environmental and Geological Analysis
Txpts (total reflection X-ray fluorescence spectrometry) has been applied to analyze various geological and environmental samples, such as rocks, minerals, ores, and natural waters. This technique offers minimal sample treatment and evaluates factors affecting Txpts results, highlighting its applicability in geological and environmental fields (Cherkashina, Panteeva, & Pashkova, 2014).
Battery Material Research
Transmission x-ray microscopy (TXM) is another application of Txpts, particularly in battery material research. TXM provides detailed morphological and chemical structural information at the nanometer scale, offering insights into battery component materials. This review emphasizes TXM's role in battery research, including practical aspects of sample preparation and data analysis (Spence, Lee, Lin, & Xiao, 2021).
Biological Applications
Total reflection X-ray fluorescence (TXRF) spectrometry has found significant application in biological research. Laboratory-scale TXRF equipment has been predominantly used for micro-, trace, and multielement analysis in clinical, medical, and plant physiological studies. This review underscores the versatility of TXRF in biological matrices, including element-specific detection following off-line separation methods (Szoboszlai, Polgári, Mihucz, & Záray, 2009).
Wireless Power Transmission
Txpts has also been explored in wireless power transmission systems, particularly in biomedical implants. These systems are designed to maintain constant output voltage against coupling and loading variations, enhancing efficiency and robustness. The utilization of parallel-resonant transmitters and receivers in such systems demonstrates significant progress in compact and efficient wireless power systems (Ahn & Hong, 2014).
properties
IUPAC Name |
trisodium;5-bis(2,4-dimethyl-5-sulfonatophenyl)phosphanyl-2,4-dimethylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O9PS3.3Na/c1-13-7-16(4)22(35(25,26)27)10-19(13)34(20-11-23(36(28,29)30)17(5)8-14(20)2)21-12-24(37(31,32)33)18(6)9-15(21)3;;;/h7-12H,1-6H3,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYHEZNITVEWDK-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1P(C2=CC(=C(C=C2C)C)S(=O)(=O)[O-])C3=CC(=C(C=C3C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Na3O9PS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459684 | |
Record name | TXPTS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Txpts | |
CAS RN |
443150-11-6 | |
Record name | TXPTS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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